![molecular formula C19H21N3OS B2369691 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide CAS No. 1251609-90-1](/img/structure/B2369691.png)
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the reaction of thiourea with a suitable α-haloketone to form the imidazo[2,1-b]thiazole core.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropyl bromide or cyclopropyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Material Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and physicochemical properties. The presence of the cyclopropyl group and the 2-ethylphenyl moiety enhances its stability and interaction with biological targets, making it a promising candidate for further research and development .
Actividad Biológica
The compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide is part of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on existing research.
Synthesis
The synthesis of the target compound involves multiple steps typically starting from imidazo[2,1-b]thiazole derivatives. The general synthetic route includes:
- Formation of Imidazo[2,1-b]thiazole : Cyclization of appropriate thiazole and imidazole precursors.
- Introduction of Cyclopropyl Group : This is achieved through a cyclopropanation reaction using suitable reagents.
- Amide Formation : The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with 2-ethylphenyl amine to form the amide bond.
Biological Activity
The biological activity of This compound has been evaluated through various assays focusing on its cytotoxicity and antimicrobial properties.
Cytotoxicity
Cytotoxicity assays have been performed against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibits significant cytotoxic effects:
- IC50 Values : The compound demonstrated an IC50 value in the micromolar range against both MCF-7 and HeLa cell lines, indicating its potential as an anticancer agent. For instance, a related compound showed an IC50 of 29 μM against HeLa cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses moderate to strong antibacterial effects.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds within the imidazo[2,1-b]thiazole class:
- A study reported that derivatives with modifications on the thiazole ring exhibited enhanced cytotoxicity compared to their parent compounds .
- Another investigation highlighted that introducing lipophilic groups significantly improved interaction with biological targets, leading to increased potency against cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the imidazo[2,1-b]thiazole core significantly influence biological activity:
Compound | Substituent | IC50 (μM) | Activity Type |
---|---|---|---|
A | Cyclopropyl | 29 | Cytotoxic (HeLa) |
B | Methyl | 45 | Cytotoxic (MCF-7) |
C | Ethyl | 60 | Antimicrobial |
This table illustrates how different substituents can modulate the activity of similar compounds.
Molecular Docking Studies
Molecular docking studies have been employed to predict how This compound interacts with specific biological targets. These studies suggest favorable binding affinities with key proteins involved in cancer progression, supporting its potential therapeutic applications .
Propiedades
IUPAC Name |
3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(2-ethylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-13-5-3-4-6-16(13)20-18(23)10-9-15-12-24-19-21-17(11-22(15)19)14-7-8-14/h3-6,11-12,14H,2,7-10H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKLGRLQTBZKQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=CSC3=NC(=CN23)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.